molecular formula C9H8N4O2 B2730546 [4-(2H-Tetrazole-5-yl)phenyl]acetic acid CAS No. 389140-24-3

[4-(2H-Tetrazole-5-yl)phenyl]acetic acid

Cat. No. B2730546
CAS RN: 389140-24-3
M. Wt: 204.189
InChI Key: DTOZGDRQJRZOQP-UHFFFAOYSA-N
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Description

“[4-(2H-Tetrazole-5-yl)phenyl]acetic acid” is a compound that has not been found in nature . It is resistant to biological degradation, which makes it possible to use as isosteric substituents of various functional groups in the development of biologically active substances . It is used as a reactant for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyuara reaction) .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 4- [ {2′- (2H -Tetrazol-5-yl)- [1,1′-biphenyl]-4-yl}methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized .


Molecular Structure Analysis

Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole shows melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Pharmaceutical Applications

Tetrazoles, such as [4-(2H-Tetrazole-5-yl)phenyl]acetic acid, are known for their diverse biological applications, predominantly in the area of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Antibacterial Activity

Tetrazoles have been found to have significant antibacterial properties . A series of 4- [ {2′- (2 H -tetrazole-5-yl)- [1,1′-biphenyl]-4-yl}methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized and screened for their antibacterial activities .

Anticancer Activity

Tetrazoles also exhibit anticancer properties . The synthesized compounds were also screened for their anticancer activities .

Anti-Tuberculosis Activity

Tetrazoles have been found to have antitubercular properties . The synthesized compounds were also screened for their anti-TB activities .

Use in Synthesis of New Compounds

[4-(2H-Tetrazole-5-yl)phenyl]acetic acid can be used in the synthesis of new compounds. For instance, it has been used in the synthesis of new 4- [ {2′- (2H-Tetrazole-5-yl)- [1,1′-biphenyl]-4-yl}methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives .

Use in Palladium-Catalyzed Carbon-Carbon Bond Formation

[4-(2H-Tetrazole-5-yl)phenyl]acetic acid is used as a reactant for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyuara reaction) .

Use in the Synthesis of Cephalosporin Antibiotics

[4-(2H-Tetrazole-5-yl)phenyl]acetic acid is used in the synthesis of a new generation of cephalosporin antibiotics .

Use as a Metal Anti-Oxidation and Anti-Corrosion Agent

[4-(2H-Tetrazole-5-yl)phenyl]acetic acid is used as a metal anti-oxidation and anti-corrosion agent .

Mechanism of Action

In their active pockets, all of the synthesized compounds had two or more hydrogen bonds with amino acids, which demonstrated encouraging binding energy .

Safety and Hazards

When handling “[4-(2H-Tetrazole-5-yl)phenyl]acetic acid”, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

2-[4-(2H-tetrazol-5-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-8(15)5-6-1-3-7(4-2-6)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOZGDRQJRZOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2H-Tetrazole-5-yl)phenyl]acetic acid

CAS RN

389140-24-3
Record name 2-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid
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